molecular formula C11H10N2OS B3022694 Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- CAS No. 122229-18-9

Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-

Cat. No.: B3022694
CAS No.: 122229-18-9
M. Wt: 218.28 g/mol
InChI Key: NWSRUSOSLHVWOZ-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- (hereafter referred to as the "parent compound") is a heterocyclic molecule featuring a thiazole core substituted with a 3-pyridinyl group at position 2 and a methyl group at position 2. The ethanone moiety at position 5 enhances its reactivity and binding affinity to biological targets.

Synthesis: The parent compound is synthesized via a [2+3]-cyclocondensation reaction between 1-(pyridin-2-yl)thiourea and 2-chloroacetylacetone, forming the thiazole ring . Subsequent modifications, such as [2+2] or [3+2] cycloadditions, enable further functionalization for drug development .

Biological Activity: Thiazole derivatives, including this compound, exhibit antitumor activity by inhibiting kinases like c-Met, CDK1, CLK1, and PI3Kα. These targets are implicated in leukemia, melanoma, and breast/colon cancers . Marketed thiazole-based drugs (e.g., dasatinib, dabrafenib) validate this structural motif’s therapeutic relevance .

Properties

IUPAC Name

1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-4-3-5-12-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSRUSOSLHVWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363319
Record name SBB062309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122229-18-9
Record name SBB062309
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethanone derivatives, particularly those containing thiazole and pyridine moieties, have been investigated for their potential therapeutic effects. The compound has shown promise in various biological activities:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from Ethanone have been tested against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against species like Candida albicans, showing potential as a therapeutic agent in treating fungal infections .
  • Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory properties of thiazole-containing compounds, suggesting their utility in managing conditions like arthritis and other inflammatory diseases .

Biological Research

Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-, is being explored for its interactions with biological targets:

  • Mechanism of Action : The compound likely interacts with multiple targets within biochemical pathways, potentially influencing processes such as cell signaling and metabolic regulation.
  • Case Study - Anticancer Activity : A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Material Science

The unique structural features of Ethanone allow it to be utilized in the development of novel materials:

  • Electronic Properties : Research has indicated that thiazole-based compounds can be used to create materials with specific electronic or optical properties, making them suitable for applications in organic electronics and photonic devices .
  • Synthesis of New Materials : The compound serves as a building block in synthesizing more complex heterocyclic compounds, which can be tailored for specific applications in coatings, sensors, and polymers .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against E. coli and S. aureus
Anti-inflammatoryDemonstrated potential in reducing inflammation
Biological ResearchAnticancer ActivityInduced apoptosis in cancer cell lines
Material ScienceElectronic ApplicationsDeveloped materials with tailored electronic properties

Mechanism of Action

The mechanism by which Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The parent compound’s biological activity and chemical properties can be contextualized by comparing it to structurally analogous thiazole derivatives. Key comparisons are summarized below:

Key Differences in Activity and Mechanism

Substituent Effects on Target Specificity: The 3-pyridinyl group in the parent compound enhances binding to kinases like c-Met and CLK1, whereas 2-pyridylamino analogues (e.g., 1-(4-methyl-2-(2-pyridylamino)thiazol-5-yl)ethanone) show higher specificity for PI3Kα . Trifluoromethylphenyl-substituted derivatives (e.g., ) likely improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .

Antimicrobial vs. Anticancer Activity :

  • Benzothiazoles with hydroxy/nitro groups () exhibit antimicrobial activity due to polar interactions with bacterial membranes, unlike the parent compound’s kinase-focused anticancer effects .

Thiophene hybrids () demonstrate the impact of adding electron-rich moieties, improving EGFR inhibition and selectivity for lung cancer .

Research Findings and Clinical Relevance

  • Thiophene Hybrids () : Compound 8a (IC₅₀: 1.8 µM against A549) outperforms doxorubicin (IC₅₀: 2.1 µM), indicating superior EGFR inhibition .
  • Hydrochloride Salts (): Derivatives like 1-[4-methyl-2-(2-pyrimidinylamino)-5-thiazolyl]ethanone hydrochloride show enhanced solubility, a critical factor for bioavailability .

Biological Activity

Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the pyridine moiety further enhances its pharmacological profile. The structural formula can be represented as follows:

C12H12N2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}

Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- likely interacts with multiple biological targets due to its complex structure. The thiazole and pyridine rings may influence various biochemical pathways:

  • Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit antimicrobial properties, potentially through the inhibition of bacterial enzyme systems .
  • Anticancer Properties : Research has shown that compounds containing thiazole rings can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Ethanone derivatives have been evaluated for their antimicrobial efficacy against various pathogens. In vitro studies have shown promising results against bacteria such as Escherichia coli and fungi like Aspergillus niger. The minimum inhibitory concentration (MIC) values have been reported as low as 6.25 µg/mL for certain derivatives .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. For instance, compounds similar to Ethanone have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Activity

Research indicates that Ethanone derivatives can inhibit the production of inflammatory mediators such as TNF-α and IL-6. One study reported up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

Case Studies

  • Anticancer Efficacy : A study on thiazole derivatives showed that certain modifications increased cytotoxicity against A-431 and Jurkat cell lines, with IC50 values less than that of doxorubicin, a standard chemotherapy drug .
  • Antimicrobial Screening : In a series of tests against Mycobacterium tuberculosis, compounds derived from Ethanone exhibited significant inhibitory activity, suggesting their potential as antitubercular agents .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli6.25
AnticancerA-431<10
Anti-inflammatoryTNF-α10

Q & A

Basic: What are the standard synthetic routes for synthesizing Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]- and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, a [2+3]-cyclocondensation between 1-(pyridin-2-yl)thiourea (as the S,N-binucleophile) and 2-chloroacetylacetone (as a dielectrophilic synthon) yields the thiazole core . Derivatives are further functionalized through reactions like Claisen-Schmidt condensations with aromatic aldehydes or [2+2]/[3+2] additions to introduce fluorophenyl or thiophenyl groups . Refluxing in glacial acetic acid with ammonium acetate is a common step for forming hydrazinyl-thiazole intermediates .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regiochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • HPLC to assess purity, particularly for intermediates used in biological assays .
  • X-ray crystallography (when applicable) to resolve complex stereochemistry, as demonstrated in pyrazol-1-yl-ethanone derivatives .

Advanced: How can reaction conditions be optimized to improve the yield of thiazole derivatives?

Key variables to test include:

  • Catalyst selection : Protic acids (e.g., acetic acid) or bases (e.g., triethylamine) can influence cyclization efficiency.
  • Reaction time and temperature : Extended reflux (4–6 hours) is often required for complete conversion in Claisen-Schmidt condensations .
  • Solvent polarity : Polar solvents like DMF enhance solubility of aromatic intermediates, while glacial acetic acid promotes protonation in cyclocondensation .
  • Stoichiometric ratios : Excess malononitrile (1.5–2.0 eq) improves yields in Knoevenagel-type reactions .

Advanced: How should researchers address contradictory biological activity data between in vitro and in vivo models?

Contradictions may arise due to:

  • Pharmacokinetic limitations : Poor solubility or metabolic instability can reduce in vivo efficacy. Use ADME/Tox tools (e.g., admetSAR) to predict logP, bioavailability, and cytochrome P450 interactions .
  • Off-target effects : Even minor structural changes (e.g., substituting pyridine with thiophene) can alter kinase selectivity. Validate target engagement via kinase inhibition assays (e.g., c-Met, CDK1) .
  • Dosage discrepancies : Adjust in vivo dosing based on in vitro IC₅₀ values and plasma protein binding studies .

Advanced: What computational strategies are employed to elucidate structure-activity relationships (SAR) for thiazole derivatives?

  • Molecular docking : Dock derivatives into target proteins (e.g., Rab7b, PI3Kα) to identify critical interactions (e.g., hydrogen bonds with pyridine nitrogen, hydrophobic packing with thiazole methyl groups) .
  • QSAR modeling : Use descriptors like polar surface area, molar refractivity, and substituent electronic effects (Hammett constants) to correlate structural features with bioactivity .
  • MD simulations : Assess binding stability over time, particularly for flexible regions like the ethanone side chain .

Advanced: How can researchers design experiments to probe the role of specific substituents in anticancer activity?

  • Systematic substituent variation : Replace the 3-pyridinyl group with other heterocycles (e.g., 2-furyl, 4-pyrimidinyl) to test kinase selectivity .
  • Bioisosteric replacements : Substitute the 4-methyl group on the thiazole with trifluoromethyl or ethyl to evaluate steric/electronic effects on cytotoxicity .
  • Proteomics profiling : Use phosphoproteomics to identify downstream signaling pathways (e.g., MAPK, AKT) affected by derivative treatment .

Advanced: What methodologies are recommended for resolving conflicting data in kinase inhibition assays?

  • Orthogonal assays : Cross-validate results using ATP-competitive ELISA, radioactive kinase assays, and cellular thermal shift assays (CETSA) .
  • Selectivity panels : Screen derivatives against a broad kinase panel (e.g., 100+ kinases) to identify off-target hits .
  • Crystallography : Co-crystallize compounds with target kinases to confirm binding modes and rule out assay artifacts .

Basic: What are the common biological targets of thiazole derivatives like this compound?

Primary targets include:

  • Protein kinases (e.g., c-Met, CDK1, PI3Kα) implicated in leukemia, melanoma, and colon cancer .
  • Apoptosis regulators (e.g., BCL-XL inhibitors) .
  • Microbial enzymes (e.g., bacterial dihydrofolate reductase) for antimicrobial applications .

Advanced: How can metabolic stability challenges be addressed during preclinical development?

  • Prodrug strategies : Introduce ester or phosphate groups on the ethanone moiety to enhance solubility and reduce first-pass metabolism .
  • Isotope labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in hepatocyte models .
  • Metabolite identification : Employ LC-MS/MS to characterize phase I/II metabolites and guide structural modifications .

Basic: What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid or ammonia vapors .
  • Waste disposal : Neutralize acidic reaction mixtures before disposal and adhere to institutional guidelines for halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-
Reactant of Route 2
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Ethanone, 1-[4-methyl-2-(3-pyridinyl)-5-thiazolyl]-

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